a-Tosyl-(4-chlorobenzyl) isocyanide

Catalog No.
S828261
CAS No.
918892-30-5
M.F
C15H12ClNO2S
M. Wt
305.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
a-Tosyl-(4-chlorobenzyl) isocyanide

CAS Number

918892-30-5

Product Name

a-Tosyl-(4-chlorobenzyl) isocyanide

IUPAC Name

1-[(4-chlorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene

Molecular Formula

C15H12ClNO2S

Molecular Weight

305.8 g/mol

InChI

InChI=1S/C15H12ClNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3

InChI Key

OPRPWPBVEQTKNY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Cl)[N+]#[C-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Cl)[N+]#[C-]

Versatile Reagent in Organic Synthesis

a-Tosyl-(4-chlorobenzyl)isocyanide is a valuable building block in organic synthesis, particularly for the construction of complex molecules []. Its appeal lies in the presence of two reactive functional groups: the isocyanide group (C=N-C) and the tosyl group (p-toluenesulfonyl, SO2-C6H4-CH3). The isocyanide group readily participates in [2+1] cycloaddition reactions with various dipolarophiles, leading to the formation of five-membered heterocycles [, ]. These heterocycles are important scaffolds found in numerous natural products and pharmaceuticals.

Applications in Medicinal Chemistry

The ability of a-Tosyl-(4-chlorobenzyl)isocyanide to form functionalized heterocycles makes it a useful tool in medicinal chemistry. Researchers have employed this compound for the synthesis of potential drug candidates targeting a variety of diseases []. For instance, studies have explored its use in the development of new anti-cancer agents and inhibitors of enzymes involved in neurodegenerative disorders.

Limitations and Considerations

While a-Tosyl-(4-chlorbenzyl)isocyanide offers a valuable platform for organic synthesis, it's essential to acknowledge its limitations. The presence of the chlorine atom on the benzyl group can affect the reactivity of the molecule in certain reactions. Additionally, the isocyanide functional group is known for its air and moisture sensitivity, requiring careful handling under inert conditions [].

A-Tosyl-(4-chlorobenzyl) isocyanide is a specialized organic compound characterized by its unique structure, which includes a tosyl group attached to a 4-chlorobenzyl moiety and an isocyanide functional group. This compound has the molecular formula C₁₅H₁₄ClN₃O₂S and is known for its electrophilic properties, allowing it to engage in various nucleophilic reactions. Its structure features a tosyl group (a sulfonate derivative) that enhances its reactivity, making it a valuable intermediate in organic synthesis.

A-Tosyl-(4-chlorobenzyl) isocyanide primarily acts as an electrophile, participating in nucleophilic addition reactions with various nucleophiles such as:

  • Aldehydes: Reacts to form α-amino acids or other derivatives.
  • Ketones: Similar addition reactions can yield complex organic compounds.
  • Carboxylic Acids: Can form amides or esters through condensation reactions.

These reactions are significant in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

The synthesis of a-Tosyl-(4-chlorobenzyl) isocyanide can be achieved through several methods:

  • Reaction of Tosyl Chloride with 4-Chlorobenzylamine: This method involves the reaction of tosyl chloride with 4-chlorobenzylamine, followed by the introduction of an isocyanide group.
  • Multicomponent Reactions: Utilizing isocyanides in multicomponent reactions allows for the efficient construction of complex molecules, where a-Tosyl-(4-chlorobenzyl) isocyanide can serve as a key intermediate .
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process, reducing the need for extensive purification steps .

A-Tosyl-(4-chlorobenzyl) isocyanide finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules.
  • Pharmaceutical Development: Its reactivity makes it useful in drug discovery and development, particularly in synthesizing bioactive compounds.
  • Material Science: Investigated for potential applications in developing new materials with specific properties.

Interaction studies involving a-Tosyl-(4-chlorobenzyl) isocyanide focus on its reactivity with nucleophiles and its potential biological interactions. The electrophilic nature of this compound allows it to interact with various biological targets, which could lead to insights into its pharmacological potential or toxicity.

Several compounds share structural similarities with a-Tosyl-(4-chlorobenzyl) isocyanide, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
A-Tosyl-(4-fluorobenzyl) isocyanideContains fluorine instead of chlorinePotentially different reactivity due to electronegativity of fluorine
A-Tosyl-(4-methoxybenzyl) isocyanideContains a methoxy groupMay exhibit different solubility and reactivity patterns
A-Tosyl-(4-bromobenzyl) isocyanideContains bromine instead of chlorineBromine's larger size may affect steric hindrance during reactions

These compounds illustrate variations in reactivity and application potential based on their substituents, highlighting the uniqueness of a-Tosyl-(4-chlorobenzyl) isocyanide within this class of chemicals.

XLogP3

3.6

Dates

Modify: 2023-08-16

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